molecular formula C8H9BrN2O B2508096 7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine CAS No. 1415928-82-3

7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine

カタログ番号: B2508096
CAS番号: 1415928-82-3
分子量: 229.077
InChIキー: VOMGFLFTSMFKGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine is a heterocyclic compound featuring a fused pyridine-oxazine core. This substitution pattern distinguishes it from other analogs and may influence its physicochemical properties, metabolic stability, and pharmacological activity.

特性

IUPAC Name

7-bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-2-3-12-8-7(11)4-6(9)5-10-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMGFLFTSMFKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Aza-Michael Addition and Cyclization

A sustainable approach involves aza-Michael addition followed by intramolecular cyclization. Inspired by hexafluoroisopropyl alcohol (HFIP)-mediated protocols for dihydropyrido-pyrimidinones, analogous conditions may facilitate oxazine formation:

  • React 3-aminopyridine derivatives with α,β-unsaturated esters or ketones in HFIP.
  • HFIP’s strong hydrogen-bonding capability promotes domino aza-Michael addition and acyl substitution , yielding the bicyclic framework.
  • Adjust substituents post-cyclization to install bromine and methyl groups.

This method avoids transition-metal catalysts but requires optimization for oxazine-specific reactivity.

Palladium-Catalyzed Cross-Coupling

Patent literature describes palladium-mediated strategies for analogous heterocycles:

  • Start with 5-bromopyridine-2,3-diamine as a precursor.
  • Perform Buchwald-Hartwig amination with ethylene glycol derivatives to form the oxazine ring.
  • Introduce methyl groups via alkylation using methyl iodide or dimethyl sulfate under basic conditions.

Key advantages include high regiocontrol and compatibility with sensitive functional groups.

Substitution and Functionalization

Bromination Techniques

Direct bromination of preformed pyrido-oxazines faces challenges due to competing ring-opening. Alternative approaches include:

  • Early-stage bromination : Use 2-amino-5-bromopyridine as a starting material.
  • Directed ortho-metallation : Employ lithium-halogen exchange followed by electrophilic quenching.

Methyl Group Installation

The N1-methyl group is introduced via:

  • Reductive alkylation : Treat primary amines with formaldehyde and sodium cyanoborohydride.
  • Mitsunobu reaction : Utilize diethyl azodicarboxylate (DEAD) and triphenylphosphine to transfer methyl groups to secondary amines.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Advantages Limitations
HFIP-mediated 3-Aminopyridine Aza-Michael, cyclization 60–75 Catalyst-free, sustainable Limited scope for bulky substituents
Palladium-catalyzed 5-Bromopyridine-2,3-diamine Buchwald-Hartwig, alkylation 45–65 High regioselectivity Requires inert conditions
Reductive alkylation Preformed oxazine Methylation via Mitsunobu 50–70 Mild conditions Costly reagents

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • HFIP enables rapid cyclization at room temperature but poses handling challenges.
  • Toluene/THF mixtures are preferred for palladium-catalyzed reactions, requiring temperatures of 80–100°C.

Purification Techniques

  • Flash chromatography on silica gel (eluent: DCM/MeOH) resolves regioisomers.
  • Preparative HPLC achieves >95% purity for pharmaceutical-grade material.

化学反応の分析

Types of Reactions

7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

科学的研究の応用

Medicinal Chemistry

  • Antimicrobial Activity :
    Recent studies have indicated that compounds related to 7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine exhibit promising activity against Mycobacterium tuberculosis. In particular, derivatives of this compound have been identified as potential inhibitors of the cytochrome P450 enzyme CYP121A1, which is a validated target for drug discovery against tuberculosis. A focused screening set synthesized from this compound showed significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 μM to 50 μM against various strains of M. tuberculosis .
  • Anti-cancer Properties :
    The structural features of 7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine suggest potential anti-cancer properties. Compounds with similar heterocyclic structures have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The bromine substituent may enhance the pharmacological profile by increasing lipophilicity and biological activity.

Materials Science

  • Polymeric Applications :
    Heterocycles such as 7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine are used as monomers in polymer chemistry. Their unique electronic properties allow for the development of conductive polymers and advanced materials with specific functionalities. Research indicates that incorporating such heterocycles into polymer matrices can improve thermal stability and mechanical properties .
  • Nanomaterials :
    The compound has potential applications in the synthesis of nanomaterials. Its ability to coordinate with metal ions can be exploited in the creation of metal-organic frameworks (MOFs) or nanoparticles with tailored properties for catalysis or drug delivery systems.

Synthesis and Chemical Building Block

7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine serves as an important intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with diverse biological activities.

Case Study 1: Tuberculosis Inhibitors

In a study focused on generating new hits for tuberculosis treatment, several analogs derived from 7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine were synthesized and screened against M. tuberculosis. One compound demonstrated an MIC of 6.25 μM under specific assay conditions, indicating its potential as a lead compound for further medicinal chemistry development .

Case Study 2: Polymer Development

Research on polymer composites incorporating derivatives of 7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine revealed enhanced mechanical properties and thermal stability compared to conventional polymers. These findings suggest that such compounds could be pivotal in developing high-performance materials suitable for industrial applications .

類似化合物との比較

Structural and Substituent Variations

Key analogs differ in bromine positioning, methyl group location, and additional functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Pyridooxazine Derivatives
Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Key Features
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 946121-78-4 C₇H₇BrN₂O Br (7) 215.05 Base structure; used in medicinal chemistry for ligand efficiency studies
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 910037-14-8 C₈H₉BrN₂O Br (7), CH₃ (4) 229.08 Methyl at position 4; improved pharmacological profile for receptor modulation
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 1203499-17-5 C₇H₇BrN₂O Br (6) 215.05 Positional isomer; altered electronic properties due to bromine shift
7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 1429403-23-5 C₁₃H₁₀BrF₂N₂O Br (7), 2,6-difluorophenyl (3) 327.12 Bulky aryl substituent; potential for enhanced target binding
7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one 105544-36-3 C₇H₅BrN₂O₂ Br (7), ketone (2) 229.03 Oxazinone derivative; increased polarity due to carbonyl group

Physicochemical and Pharmacological Properties

  • Metabolic Stability : The benzylic ether in pyridooxazines (e.g., 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine derivatives) is prone to oxidative degradation, reducing metabolic stability. Methyl substitution (e.g., at position 1 or 4) may mitigate this by sterically hindering oxidation .
  • Reactivity : Bromine at position 7 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization. In contrast, bromine at position 6 (CAS 1203499-17-5) alters electronic distribution, affecting reactivity .
  • Biological Activity : The 4-methyl analog (CAS 910037-14-8) exhibits improved ligand efficiency and solubility, making it a candidate for positive allosteric modulation of mGluR5 receptors . The 3-(2,6-difluorophenyl) derivative (CAS 1429403-23-5) shows enhanced receptor affinity due to hydrophobic interactions .

生物活性

7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine is a heterocyclic compound that has gained attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

  • Bromine atom at the 7th position
  • Methyl group at the 1st position on the pyrido[2,3-b][1,4]oxazine ring system

Its chemical formula is C8H8BrN2OC_8H_8BrN_2O with a molecular weight of approximately 228.06 g/mol.

Antimicrobial Properties

Research indicates that 7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine exhibits significant antimicrobial activity against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) values for some pathogens are summarized below:

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8
Aspergillus niger16

These results suggest that the compound could be a candidate for developing new antimicrobial agents against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that 7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine inhibits cancer cell proliferation. The mechanism of action appears to involve:

  • Inhibition of enzyme activity : It targets specific enzymes involved in cancer cell metabolism.
  • Disruption of signaling pathways : The compound interferes with pathways essential for cell growth and survival.

A study reported that the compound reduced the viability of various cancer cell lines by up to 70% at concentrations ranging from 10 to 50 µM .

The biological activities of this compound are attributed to its ability to bind to specific molecular targets. For instance:

  • Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase in cancer cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the efficacy of 7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine:

  • Study on Antimicrobial Activity :
    • A laboratory study tested the compound against clinical isolates of Staphylococcus aureus and reported an MIC value of 16 µg/mL. This suggests potential use in treating skin infections caused by resistant strains .
  • Anticancer Research :
    • In a controlled experiment involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis. Flow cytometry analysis confirmed increased sub-G1 populations indicative of cell death .

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine?

Methodological Answer: Synthesis typically involves bromination of a preformed pyrido-oxazine scaffold or cyclization of substituted precursors. For example:

  • Bromination: Introduce bromine at the 7-position via electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF, 0–5°C). Monitor reaction progress via TLC.
  • Cyclization: Construct the dihydrooxazine ring through acid-catalyzed cyclization of a β-amino alcohol intermediate. Optimize reaction time and temperature to avoid over-oxidation .

Key Considerations:

  • Use inert atmospheres (N₂/Ar) to prevent side reactions.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure with NMR/MS .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Employ a multi-technique approach:

  • NMR Spectroscopy: Compare experimental ¹H/¹³C NMR shifts with literature data for analogous compounds (e.g., 8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine in ). Key signals: methyl group (~δ 2.35 ppm), aromatic protons (~δ 6.7–7.9 ppm) .
  • Mass Spectrometry (MS): Validate molecular weight using ESI-MS or HRMS. For example, a brominated oxazine derivative in showed [M⁺] at m/z 444 .
  • Elemental Analysis: Confirm C/H/N/Br ratios within ±0.3% of theoretical values.

Q. How can conflicting melting point data from different sources be resolved?

Methodological Answer: Discrepancies (e.g., mp 116–119°C vs. 175–176°C for structurally similar compounds in ) may arise from polymorphic forms or impurities.

  • Recrystallization: Purify using a solvent system (e.g., ethanol/water) and compare melting points post-recrystallization.
  • Differential Scanning Calorimetry (DSC): Analyze thermal behavior to identify polymorphs.
  • Cross-Reference: Validate against high-purity commercial standards (e.g., CAS 852054-42-3, mp 175–176°C ).

Q. What strategies improve regioselectivity in nucleophilic substitution reactions at the bromine site?

Methodological Answer: Regioselectivity depends on electronic and steric factors:

  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalysis: Employ Pd(0)/Cu(I) catalysts for Suzuki couplings, ensuring strict anhydrous conditions.
  • Directing Groups: Introduce electron-withdrawing groups (e.g., esters) to enhance reactivity at the 7-position .

Case Study:
In , brominated oxazines underwent selective substitution with aryl groups under Pd catalysis, yielding >90% regiopurity .

Q. How to address discrepancies between experimental and literature spectral data?

Methodological Answer:

  • Deuteration Artifacts: Ensure complete solvent deuteration (e.g., DMSO-d₆ vs. CDCl₃) to avoid peak splitting.
  • Tautomerism: Check for keto-enol or ring-opening equilibria via variable-temperature NMR.
  • Comparative Analysis: Cross-validate with structurally analogous compounds (e.g., 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one in , δ 198.0±28.7°C flash point ).

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to minimize light/thermal degradation.
  • Moisture Control: Use desiccants (silica gel) in sealed containers.
  • Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze via HPLC .

Q. How can researchers optimize reaction yields in large-scale syntheses?

Methodological Answer:

  • Batch vs. Flow Chemistry: Transition from batch to continuous flow for improved heat/mass transfer.
  • Catalyst Loading: Reduce Pd catalyst to 0.5 mol% to minimize costs while maintaining >85% yield.
  • Workup Protocols: Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product efficiently .

Data Contradiction Analysis Example:
If a reported melting point (e.g., 175°C ) conflicts with experimental observations (e.g., 168–170°C), consider:

Purity Assessment: Re-run elemental analysis.

Polymorphism: Perform X-ray crystallography to identify crystal packing differences.

Literature Review: Check for typographical errors or misannotated CAS numbers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。